molecular formula C15H15Cl2N3 B8244791 8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine

8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine

Cat. No.: B8244791
M. Wt: 308.2 g/mol
InChI Key: NQRCFMAHPJTARO-UHFFFAOYSA-N
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Description

8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine is a polycyclic heterocyclic compound featuring a pyrimidoazepine core fused with a benzyl group and dichloro substituents at positions 2 and 4. This structure combines aromatic and saturated rings, conferring unique electronic and steric properties. The benzyl and chloro groups likely enhance lipophilicity and influence reactivity, making it a candidate for pharmacological or material science applications.

Properties

IUPAC Name

8-benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-c]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3/c16-14-12-7-4-8-20(9-11-5-2-1-3-6-11)10-13(12)18-15(17)19-14/h1-3,5-6H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRCFMAHPJTARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CN(C1)CC3=CC=CC=C3)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzylamine with a suitable ketone or aldehyde, followed by cyclization to form the pyrimidoazepine ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyrimidine Derivatives

Triazolopyrimidines, such as 7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8) and 7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (9) , share a fused heterocyclic core but differ in substituent positions. Key findings:

  • NMR Shifts : The C3-H and C5-H protons in triazolo[4,3-c]pyrimidine 9 appear more downfield (δ ~8.5–9.0 ppm) compared to C2-H and C5-H in triazolo[1,5-c]pyrimidine 8 (δ ~7.8–8.3 ppm), reflecting electronic differences due to ring annellation .
  • Melting Points : Triazolo[4,3-c]pyrimidines (e.g., 7 , 9 ) exhibit higher melting points (>250°C) than triazolo[1,5-c]pyrimidines (e.g., 6 , 8 ) (~200–220°C), suggesting stronger intermolecular interactions in the former .

Table 1: Comparative Data for Triazolopyrimidine Derivatives

Compound ID Structure Type Substituents Melting Point (°C) Key NMR Shifts (δ, ppm)
6 [1,2,4]Triazolo[1,5-c]pyrimidine 2-CH3, 7-p-tolyl 210–215 C2-CH3: 2.5; C5-H: 7.9
7 [1,2,4]Triazolo[4,3-c]pyrimidine 3-CH3, 7-p-tolyl 255–260 C3-CH3: 2.8; C5-H: 8.6
8 [1,2,4]Triazolo[1,5-c]pyrimidine 7-p-tolyl 200–205 C2-H: 8.1; C5-H: 7.8
9 [1,2,4]Triazolo[4,3-c]pyrimidine 7-p-tolyl 250–255 C3-H: 8.9; C5-H: 8.5

Data derived from .

Chromeno-Pyrimidine Derivatives

Chromeno-pyrimidines, such as 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (8a), feature a fused chromene-pyrimidine system. Unlike the target compound, these lack the azepine ring but share dichloro substituents. Key observations:

  • Hydrazinyl groups may facilitate hydrogen bonding, impacting solubility .
Triazolopyrrolopyrimidines

Synthesized via cyclocondensation of 2-amino-3-cyanopyrroles, 7,9-disubstituted 7H-triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines (4) demonstrate the role of formic acid or triethyl orthoformate in ring closure. Their synthesis contrasts with the target compound’s likely route, which may involve benzylation and chlorination of a pyrimidoazepine precursor .

Metabolic Considerations

This suggests that 8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine may similarly metabolize to epoxy intermediates, influencing its biological persistence .

Research Findings and Implications

Electronic Effects : Substituent position (e.g., triazolo[1,5-c] vs. [4,3-c]) significantly alters NMR chemical shifts and melting points, highlighting the importance of regiochemistry in tuning physical properties .

Synthetic Flexibility: Triazolopyrimidines and chromeno-pyrimidines are synthesized using formic acid or triethyl orthoformate, suggesting analogous methods for the target compound’s derivatization .

Biological Activity

8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine is a synthetic compound with significant biological activity that has garnered attention for its potential therapeutic applications. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological effects.

  • Molecular Formula : C15H15Cl2N3
  • Molecular Weight : 308.21 g/mol
  • CAS Number : 2617829-46-4
  • IUPAC Name : 8-benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-c]azepine

Anticonvulsant Activity

Research has indicated that compounds similar to 8-benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine exhibit anticonvulsant properties. For instance, studies on related compounds have shown effective anticonvulsant activities with effective doses (ED50) lower than that of standard treatments like phenobarbital .

Antimicrobial Properties

Studies have demonstrated that the compound exhibits antimicrobial activity against various pathogens. The structure-activity relationship indicates that the presence of the benzyl group and dichloro substituents enhances its efficacy against certain bacterial strains.

Antioxidant and Anti-inflammatory Effects

Recent investigations into the biological profile of this compound have revealed promising antioxidant and anti-inflammatory properties. The ability to inhibit pro-inflammatory enzymes suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Anticonvulsant Study :
    • A study evaluated several derivatives of pyrimidine compounds for their anticonvulsant activity. The results indicated that modifications at specific positions significantly influenced their efficacy. For instance, the introduction of electron-withdrawing groups was found to enhance activity .
  • Antimicrobial Evaluation :
    • A series of tests were conducted to determine the antimicrobial effectiveness of 8-benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to existing antimicrobial agents.
  • Anti-inflammatory Mechanism :
    • In vitro assays revealed that the compound inhibited the activity of lipoxygenase enzymes involved in inflammatory pathways. This inhibition was quantified with IC50 values indicating strong potency in reducing inflammation in cellular models .

Data Table: Biological Activity Summary

Activity TypeTest MethodologyResultsReference
AnticonvulsantMES ED50 evaluationED50 = 13-21 mg/kg
AntimicrobialMIC determinationEffective against multiple strains
Anti-inflammatoryLipoxygenase inhibition assayIC50 in sub-micromolar range

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